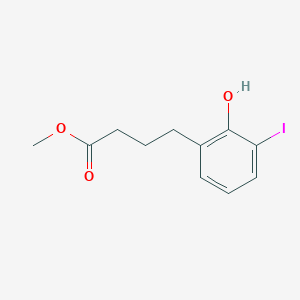

Methyl 4-(2-hydroxy-3-iodophenyl)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(2-hydroxy-3-iodophenyl)butanoate, also known as benzenebutanoic acid, 2-hydroxy-3-iodo-, methyl ester, is a chemical compound with the molecular formula C11H13IO3 and a molecular weight of 320.12 g/mol . This compound is primarily used for research purposes and is not intended for human use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-hydroxy-3-iodophenyl)butanoate typically involves the esterification of benzenebutanoic acid derivatives. The reaction conditions often include the use of methanol and an acid catalyst to facilitate the esterification process . The compound is then purified to achieve a high purity level of 98% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure consistency and purity. The product is then stored at temperatures between 4-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-hydroxy-3-iodophenyl)butanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ester group can be reduced to alcohols.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(2-hydroxy-3-iodophenyl)butanoate is utilized in various scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Employed in biochemical assays and studies involving enzyme interactions.

Medicine: Investigated for potential therapeutic applications, although not yet approved for clinical use.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for methyl 4-(2-hydroxy-3-iodophenyl)butanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and iodine groups play crucial roles in its reactivity, allowing it to participate in various biochemical and chemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-hydroxy-3-methylbutanoate: Similar in structure but lacks the iodine atom, which significantly alters its reactivity and applications.

Methyl 4-(2-hydroxy-3-chlorophenyl)butanoate: Similar structure with chlorine instead of iodine, leading to different chemical properties and reactivity.

Uniqueness

Its ability to undergo specific substitution reactions makes it valuable for synthesizing complex molecules .

Biological Activity

Methyl 4-(2-hydroxy-3-iodophenyl)butanoate is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a hydroxyl group and an iodine atom, which contribute to its unique biological properties. The molecular formula is C11H13IO3, with a molecular weight of approximately 304.12 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound's hydroxyl group may facilitate hydrogen bonding with target proteins, enhancing its affinity and specificity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

Several studies have demonstrated the antimicrobial efficacy of this compound against a range of pathogens. Its ability to inhibit bacterial growth has been explored in various contexts, making it a candidate for developing new antimicrobial agents.

Cytotoxic Effects

Preliminary studies suggest that this compound may possess cytotoxic effects on certain cancer cell lines. The compound's mechanism involves inducing apoptosis in malignant cells while sparing normal cells, which is a desirable property in cancer therapeutics.

Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound exhibited a dose-dependent increase in antioxidant activity, comparable to established antioxidants like ascorbic acid.

Study 2: Antimicrobial Activity

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated significant inhibition zones in agar diffusion assays, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within the range that suggests potential therapeutic applications .

Study 3: Cytotoxicity Against Cancer Cells

A recent study assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results showed that the compound induced apoptosis at concentrations lower than those affecting normal fibroblast cells, highlighting its selective toxicity .

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C11H13IO3 |

|---|---|

Molecular Weight |

320.12 g/mol |

IUPAC Name |

methyl 4-(2-hydroxy-3-iodophenyl)butanoate |

InChI |

InChI=1S/C11H13IO3/c1-15-10(13)7-3-5-8-4-2-6-9(12)11(8)14/h2,4,6,14H,3,5,7H2,1H3 |

InChI Key |

GUFLMHURRQDFMM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCC1=C(C(=CC=C1)I)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.